7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin 7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin
Brand Name: Vulcanchem
CAS No.: 160291-50-9
VCID: VC20928590
InChI: InChI=1S/C18H22IN3O4/c1-3-22(4-2)13-6-5-12-9-14(18(25)26-15(12)10-13)17(24)21-8-7-20-16(23)11-19/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,23)(H,21,24)
SMILES: CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI
Molecular Formula: C18H22IN3O4
Molecular Weight: 471.3 g/mol

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin

CAS No.: 160291-50-9

Cat. No.: VC20928590

Molecular Formula: C18H22IN3O4

Molecular Weight: 471.3 g/mol

* For research use only. Not for human or veterinary use.

7-Diethylamino-3-((((2-iodoacetamido)ethyl) amino)carbonyl)coumarin - 160291-50-9

Specification

CAS No. 160291-50-9
Molecular Formula C18H22IN3O4
Molecular Weight 471.3 g/mol
IUPAC Name 7-(diethylamino)-N-[2-[(2-iodoacetyl)amino]ethyl]-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C18H22IN3O4/c1-3-22(4-2)13-6-5-12-9-14(18(25)26-15(12)10-13)17(24)21-8-7-20-16(23)11-19/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,20,23)(H,21,24)
Standard InChI Key OGQHCUYSWDOIMP-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)CI

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator